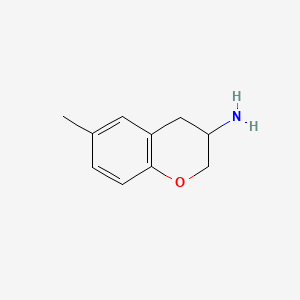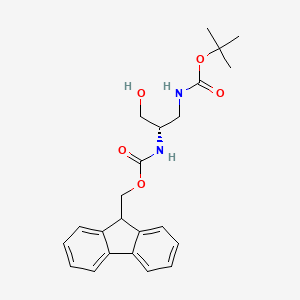![molecular formula C11H14ClN3O2 B2616133 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride CAS No. 2059949-75-4](/img/structure/B2616133.png)
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 2059949-75-4 . It has a molecular weight of 255.7 .
Molecular Structure Analysis
The IUPAC name of the compound is 3- (4- (aminomethyl)benzyl)imidazolidine-2,4-dione hydrochloride . The InChI code is 1S/C11H13N3O2.ClH/c12-5-8-1-3-9 (4-2-8)7-14-10 (15)6-13-11 (14)16;/h1-4H,5-7,12H2, (H,13,16);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .作用机制
The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride is complex and not fully understood. However, it is known that this compound interacts with a variety of cellular targets, including DNA, RNA, and proteins. This interaction can result in changes to cellular signaling pathways, gene expression, and protein synthesis, which can ultimately lead to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and vasodilatory effects. Additionally, this compound has been shown to have antioxidant properties, which can help to protect against oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the main advantages of using 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride in lab experiments is its versatility. This compound can be used in a variety of research applications, making it a useful tool for scientists studying a wide range of diseases and disorders. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride. One area of interest is the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies based on this compound. Finally, research on the potential side effects and toxicity of this compound is needed to ensure that it is safe for use in humans.
合成方法
The synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride involves the reaction of 4-(aminomethyl)benzylamine with imidazolidine-2,4-dione in the presence of hydrochloric acid. This reaction results in the formation of this compound hydrochloride, which can be purified through recrystallization.
科学研究应用
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride has been used in a variety of scientific research applications, including studies on the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
安全和危害
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLFUDSNZFNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)
![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2616068.png)
![N-(2-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2616069.png)
![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)